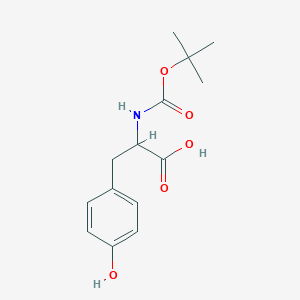

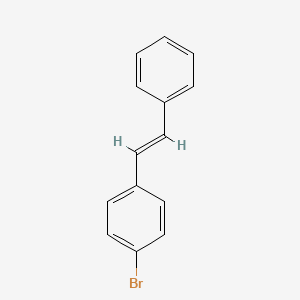

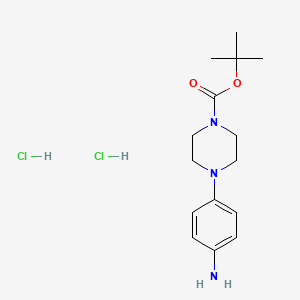

![molecular formula C8H16N2 B3021734 1-Allyl-[1,4]diazepane CAS No. 229162-11-2](/img/structure/B3021734.png)

1-Allyl-[1,4]diazepane

概要

説明

1,4-Diazepines are two nitrogen-containing seven-membered heterocyclic compounds . They are associated with a wide range of biological activities and are of medicinal importance . Scientists have been actively involved in the synthesis, reactions, and biological evaluation of 1,4-diazepines for several decades .

Synthesis Analysis

The palladium-catalyzed asymmetric allylic alkylation of 1,4-diazepan-5-ones has been reported . This reaction proceeds smoothly to give gem-disubstituted diazepanone heterocycles bearing various functional groups in up to >99% yield and up to 95% ee . Other methods for the synthesis of 1,4-diazepanes include Knoevenagel condensation of readily available fragments, N-substituted pyrrole-2-carboxaldehyde and α-azidoketone, followed by intramolecular aza-Wittig reaction .Molecular Structure Analysis

The molecular crystal structure of 1,4-diazepane reveals that copper atoms have two different coordination environments in its crystal structure, presenting a mixed-valence Cu (I/II) complex . Cu1 (II) is coordinated in distorted tetrahedral geometry, which is defined by four N atoms from two homopiperazine ligand .Chemical Reactions Analysis

1,4-Diazepines have significant importance due to their biological activities like antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer . The primary purpose of this review is to discuss the synthetic schemes and reactivity of 1,4-diazepines .科学的研究の応用

1-Allyl-[1,4]diazepane is used in a variety of scientific research applications. It is used in the synthesis of a variety of pharmaceuticals, such as anti-fungal agents, anti-inflammatory agents, anti-cancer agents, and anti-viral agents. In addition, this compound is used in the synthesis of polymers, materials, and other compounds. It is also used in the synthesis of organometallic compounds, such as organoboron compounds and organotin compounds.

作用機序

Target of Action

1-Allyl-[1,4]diazepane is a chemical compound that is structurally similar to benzodiazepines . Benzodiazepines are known to primarily target gamma-aminobutyric acid (GABA) receptors in the central nervous system . These receptors play a crucial role in inhibitory neurotransmission, helping to reduce neuronal excitability and induce calming effects .

Mode of Action

The mode of action of this compound is likely to be similar to that of benzodiazepines, given their structural similarities . Benzodiazepines enhance the effect of GABA, a neurotransmitter that inhibits activity in the brain . When GABA binds to its receptors, it opens a channel that allows the flow of chloride ions into the neuron, making it more resistant to excitation . Benzodiazepines enhance this inhibitory effect, thereby reducing neuronal excitability and producing a calming effect .

Biochemical Pathways

By enhancing the inhibitory effect of GABA, these compounds can influence various downstream effects such as reduced anxiety, sedation, muscle relaxation, and anticonvulsant effects .

Pharmacokinetics

The adme (absorption, distribution, metabolism, and excretion) properties of benzodiazepines may provide some insights . Benzodiazepines are generally well absorbed from the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine . The impact on bioavailability would depend on factors such as formulation, route of administration, and individual patient characteristics .

実験室実験の利点と制限

1-Allyl-[1,4]diazepane has several advantages for use in laboratory experiments. It is relatively inexpensive, and it is easy to synthesize. In addition, it is a versatile building block for the synthesis of a variety of compounds. The main limitation of this compound is its instability in air and light, which can lead to decomposition of the compound.

将来の方向性

1-Allyl-[1,4]diazepane has a variety of potential future applications in the fields of medicine, materials science, and chemistry. It could be used in the synthesis of novel drugs, polymers, and materials. In addition, it could be used in the synthesis of organometallic compounds, such as organoboron compounds and organotin compounds. It could also be used in the synthesis of new catalysts and catalytic systems. Finally, it could be used in the synthesis of new fluorescent compounds and materials.

生化学分析

Biochemical Properties

It has been found that diazepanes can be synthesized through a process involving imine reductase-catalyzed intramolecular asymmetric reductive amination . This suggests that 1-Allyl-[1,4]diazepane may interact with enzymes such as imine reductases in biochemical reactions .

Cellular Effects

It is known that diazepanes and their derivatives can have a wide range of biological activities, including anticancer, antibacterial, and antifungal properties .

Molecular Mechanism

The exact molecular mechanism of this compound is not well-studied. Diazepanes are known to be involved in various biological processes. For instance, they can be synthesized through a process involving imine reductase-catalyzed intramolecular asymmetric reductive amination . This suggests that this compound may exert its effects at the molecular level through interactions with enzymes such as imine reductases .

Metabolic Pathways

Diazepanes are known to be involved in various biological processes, suggesting that they may interact with various enzymes and cofactors in metabolic pathways .

特性

IUPAC Name |

1-prop-2-enyl-1,4-diazepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-2-6-10-7-3-4-9-5-8-10/h2,9H,1,3-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXDJAFGJFWDOHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60945600 | |

| Record name | 1-(Prop-2-en-1-yl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

229162-11-2 | |

| Record name | 1-(Prop-2-en-1-yl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

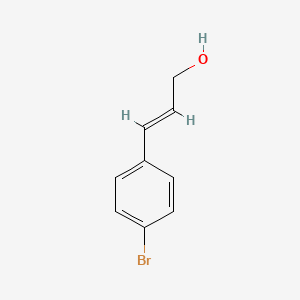

![tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3021658.png)

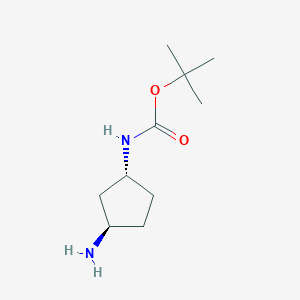

![(3S)-2-(Tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B3021659.png)